molecular formula C21H14O5S B2703700 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 869080-33-1

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2703700
CAS No.: 869080-33-1
M. Wt: 378.4
InChI Key: IXXRIJAZEFXWGK-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-thiophene ester family, characterized by a coumarin backbone (2-oxo-2H-chromene) substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a thiophene-2-carboxylate ester. The thiophene ester contributes to π-conjugation and lipophilicity, critical for interactions with biological targets .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-15-7-4-13(5-8-15)17-11-14-6-9-16(12-18(14)26-20(17)22)25-21(23)19-3-2-10-27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRIJAZEFXWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising potential in medicinal chemistry, particularly in the following areas:

  • Anticancer Activity : Research indicates that coumarin derivatives, including this compound, exhibit anticancer properties by targeting various cellular pathways. For instance, they can inhibit kinases, induce cell cycle arrest, and affect angiogenesis processes .
  • Anti-inflammatory Effects : Compounds like 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have been studied for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is being explored in various studies aimed at developing new antibiotics .

Biological Studies

In biological research, this compound is utilized for:

  • Interaction Studies : Investigating how the compound interacts with specific biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
  • Cellular Pathway Analysis : Understanding the effects of the compound on different cellular pathways helps in identifying its therapeutic potential and safety profile .

Industrial Applications

Beyond medicinal uses, the compound has applications in:

  • Material Science : The unique chemical structure allows it to be used as a precursor in synthesizing advanced materials with desired properties.
  • Synthetic Chemistry : It serves as a building block in organic synthesis, particularly in creating other biologically active compounds through various chemical reactions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized coumarin derivatives against HepG2 liver cancer cells. The results indicated that compounds similar to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory mechanisms of coumarin derivatives revealed that the compound could inhibit pro-inflammatory cytokines. This effect was attributed to its ability to modulate signaling pathways involved in inflammation, providing a basis for further therapeutic development .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Thiophene-2-carboxylate (CAS RN: 900896-89-1): Differs in the substituent positions on the phenyl ring (2,4-dimethoxy vs. 4-methoxy). Biological Implications: Dimethoxy derivatives often exhibit enhanced antioxidant activity due to increased electron-donating capacity, but steric effects may limit membrane permeability .
  • [3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate (CAS RN: 637749-65-6):

    • Features a trifluoromethyl group at position 2 of the coumarin core, introducing strong electron-withdrawing effects.
    • Compared to the target compound, the trifluoromethyl group enhances metabolic stability and lipophilicity, favoring pharmacokinetic profiles .

Linkage and Conformational Flexibility

  • 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Thiophene-2-carboxylate (CAS RN: 308299-72-1): Replaces the direct phenyl linkage with a phenoxy group, introducing rotational flexibility.

Alkyl Chain Modifications

  • 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate :
    • Incorporates a heptyloxy chain on the benzoyloxy group, significantly increasing hydrophobicity.
    • The long alkyl chain enhances membrane permeability but may reduce aqueous solubility, limiting bioavailability compared to the target compound’s methoxy group .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a member of the chromone family, which has garnered attention for its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H16O5S
  • Molecular Weight : 392.43 g/mol
  • IUPAC Name : [3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl] thiophene-2-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds. This method is preferred due to its efficiency and ability to produce high yields with minimal by-products.

Anticancer Activity

Recent studies have demonstrated that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can inhibit the proliferation of human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

Compound Cell Line IC50 (µg/mL)
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylateMCF-7TBD
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylateA549TBD
DoxorubicinMCF-76.40 ± 0.26
DoxorubicinA54922.09

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that this compound may serve as a potential lead for developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of chromone derivatives has also been explored. Studies utilizing DPPH radical scavenging assays demonstrated that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antioxidant Mechanisms : The presence of the methoxy group enhances the electron-donating ability of the compound, increasing its capacity to scavenge free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like COX and lipoxygenases, which are involved in inflammatory processes.

Case Studies

  • Study on Cytotoxicity : A recent study synthesized a series of chromone derivatives and tested their cytotoxicity against MCF-7 and A549 cell lines. The results indicated that many derivatives exhibited higher activity than standard drugs like Doxorubicin, suggesting their potential as effective anticancer agents .
  • Antioxidant Efficacy Evaluation : Another investigation assessed the antioxidant properties using various assays (DPPH, hydrogen peroxide scavenging). The findings revealed significant antioxidant activity, supporting further exploration into therapeutic applications for oxidative stress-related conditions .

Q & A

Q. Key Intermediates :

  • 7-Hydroxycoumarin derivatives (e.g., 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one).
  • Thiophene-2-carboxylic acid chloride or activated esters.

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Confirms substituent positions and coupling patterns. For example:
    • The methoxy group (-OCH₃) on the coumarin phenyl ring appears as a singlet near δ 3.8 ppm.
    • Thiophene protons resonate between δ 6.5–7.5 ppm, with coupling constants indicating substitution patterns .
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and lactone (coumarin C=O) vibrations (~1650–1680 cm⁻¹) .
  • UV/Vis : Absorption bands near 300–350 nm confirm π→π* transitions in the coumarin-thiophene conjugate .

Q. Data Contradiction Resolution :

  • Discrepancies in NMR integration (e.g., unexpected splitting) may arise from rotational isomerism in esters. Variable-temperature NMR or DFT calculations can resolve such issues .

How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges arise during refinement?

Advanced Crystallographic Analysis
Methodology :

Data Collection : High-resolution X-ray diffraction data (e.g., using a Bruker APEX-II diffractometer with Mo-Kα radiation) .

Structure Solution : SHELXD/SHELXS for phase determination via direct methods .

Refinement in SHELXL :

  • Anisotropic displacement parameters for non-H atoms.
  • Hydrogen atoms placed geometrically or via riding models.
  • Twin refinement for non-merohedral twinning (common in coumarin derivatives) .

Q. Challenges :

  • Disorder in Flexible Groups : Methoxy or ester substituents may exhibit positional disorder. Partial occupancy modeling or constraints are applied .
  • Weak Diffraction : Low-resolution data require restraints on bond lengths/angles (e.g., using AFIX commands in SHELXL) .

Q. Example Crystal Data (Hypothetical) :

ParameterValue
Space GroupP1
a, b, c (Å)6.390, 11.241, 12.930
α, β, γ (°)102.6, 96.9, 101.8
R-factor<0.05

When evaluating biological activity, how should researchers design assays to assess cytotoxicity and antimicrobial effects, considering structural features?

Advanced Biological Assay Design
Cytotoxicity Testing :

  • Cell Lines : Use human cancer lines (e.g., MCF-7, HepG2) and normal fibroblasts for selectivity assessment.
  • Mechanistic Insight : Coumarin-thiophene hybrids may intercalate DNA or inhibit topoisomerases. Include controls like doxorubicin and measure IC₅₀ values via MTT assays .

Q. Antimicrobial Screening :

  • Gram-positive/-negative Bacteria : Test against S. aureus and E. coli using agar dilution methods.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on thiophene enhance activity) .

Q. Data Interpretation :

  • Correlate logP values (from HPLC) with membrane permeability.
  • Address false positives (e.g., redox-active compounds) via counter-screens like glutathione quenching .

What methodologies resolve contradictions in spectroscopic data between predicted and observed results for this compound?

Q. Advanced Data Reconciliation

DFT Calculations : Compare computed (e.g., Gaussian 09) and experimental NMR/IR spectra to identify conformational discrepancies .

X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methoxy group position) via electron density maps .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities causing unexpected signals .

Q. Example Case :

  • Observed NOESY correlations conflicting with predicted coupling may indicate dynamic processes (e.g., ring puckering in thiophene). Molecular dynamics simulations clarify such behavior .

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